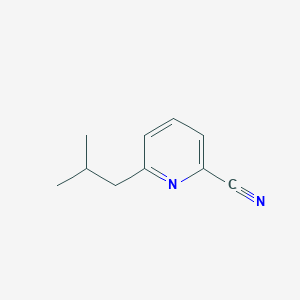![molecular formula C8H8O3S B12976569 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a versatile compound with a unique molecular structure that has garnered interest in various scientific research areas. This compound is part of the thiophene family, which is known for its significant applications in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be achieved through several methods. One common approach involves the electrophilic substitution of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide at position 5. This reaction can be influenced by the presence of electron-withdrawing or electron-releasing substituents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic substitution occurs at position 5, with electron-withdrawing substituents hindering further substitution and electron-releasing substituents directing an electrophile to position 4.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, sulfonating agents, and iodinating agents. The conditions for these reactions vary, but they often involve acidic or basic environments to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitrated, sulfonated, and iodinated derivatives of this compound .
Aplicaciones Científicas De Investigación
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution, which allows it to interact with specific enzymes and receptors in biological systems . The presence of electron-withdrawing or electron-releasing substituents can modulate its reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 5-Acylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
Uniqueness
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to its hydroxyl group at position 5, which imparts distinct chemical properties and reactivity compared to its amino and acylamino counterparts. This hydroxyl group allows for specific interactions in biological systems and contributes to its potential as a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C8H8O3S |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2,2-dioxo-1,3-dihydro-2-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8O3S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3,9H,4-5H2 |
Clave InChI |
DIAWAGUMAIZSKE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CS1(=O)=O)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)




![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)

![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)






